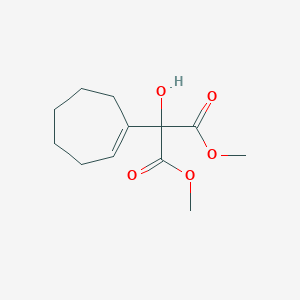![molecular formula C24H37N3S B14371459 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile CAS No. 91233-05-5](/img/structure/B14371459.png)
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a long alkyl chain, a pyridine ring, and a sulfanyl group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyridine derivative with a sulfanyl group, followed by the introduction of the pentadecyl chain and the butanedinitrile moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Applications De Recherche Scientifique
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]but
Propriétés
Numéro CAS |
91233-05-5 |
|---|---|
Formule moléculaire |
C24H37N3S |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
2-pentadecyl-3-pyridin-2-ylsulfanylbutanedinitrile |
InChI |
InChI=1S/C24H37N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22(20-25)23(21-26)28-24-18-15-16-19-27-24/h15-16,18-19,22-23H,2-14,17H2,1H3 |
Clé InChI |
XMXNJYSOKCXNST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C#N)C(C#N)SC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



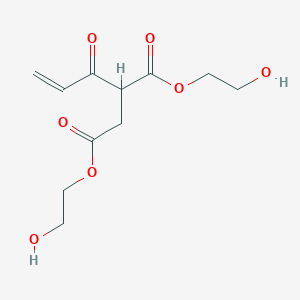

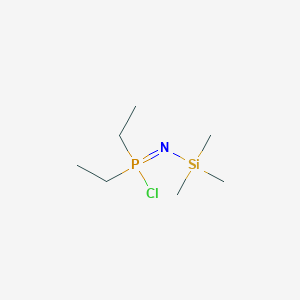
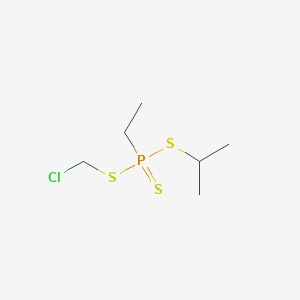
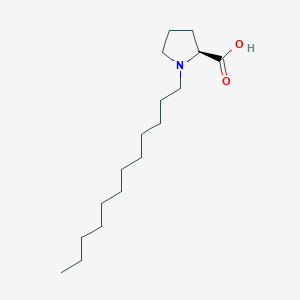
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
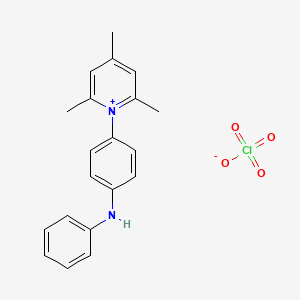
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)
![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)

